molecular formula C9H10N2O B11920409 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11920409
M. Wt: 162.19 g/mol
InChI Key: CCTAYAWMQPVYCX-UHFFFAOYSA-N
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Description

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant and diverse biological activities . This fused bicyclic heterocycle is a key pharmacophore in numerous therapeutic agents and bioactive molecules, valued for its potential in analgesic, anticancer, antiosteoporosis, and anxiolytic research applications . The imidazo[1,2-a]pyridine core is a fundamental building block in several marketed drugs, such as the sedative-hypnotic Zolpidem and the anti-ulcerative Zolimidine, highlighting its profound relevance in pharmaceutical development . Furthermore, novel imidazo[1,2-a]pyridine derivatives continue to be synthesized and investigated for their ability to modulate key biological pathways. Recent studies have shown that certain derivatives exhibit potent anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways, and can inhibit the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) . The structural flexibility of this scaffold allows for extensive derivatization, making it a versatile intermediate for constructing compound libraries in drug discovery efforts . Efficient synthetic methods, including Lewis acid-catalyzed three-component reactions, have been developed to access multifunctionalized imidazo[1,2-a]pyridines, facilitating the rapid exploration of their structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,3-dimethylimidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C9H10N2O/c1-9(2)8(12)10-7-5-3-4-6-11(7)9/h3-6H,1-2H3

InChI Key

CCTAYAWMQPVYCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N=C2N1C=CC=C2)C

Origin of Product

United States

Preparation Methods

Halopyridine and Haloketone Condensation

A foundational method involves reacting 2-amino-3-chloropyridine derivatives with α-haloketones. For example, 3-chloro-2-aminopyridine reacts with 3-bromo-2-butanone in N-methylpyrrolidinone (NMP) under microwave irradiation at 180°C for 1 hour. This one-pot reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. Key considerations include:

  • Solvent effects : Polar aprotic solvents like NMP enhance reaction rates by stabilizing transition states.

  • Temperature control : Microwave-assisted heating reduces reaction times from days to hours while improving yields (e.g., 85–90% yields reported in optimized protocols).

Stepwise Synthesis of 3,3-Dimethyl Substituents

Introducing dimethyl groups at the 3-position requires either pre-functionalized starting materials or post-cyclization alkylation.

Pre-Functionalized Substrate Approach

2-Amino-3,3-dimethylpyridine serves as a direct precursor. Reacting this compound with 2-bromoacetophenone in ethanol under reflux for 12 hours yields the target compound after cyclization. However, limited commercial availability of 3,3-dimethyl-2-aminopyridine necessitates in situ generation via:

  • Methylation of 2-aminopyridine using methyl iodide and potassium carbonate in dimethylformamide (DMF).

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:1).

Post-Cyclization Alkylation

An alternative route involves alkylating the imidazo[1,2-a]pyridine core post-cyclization. For instance, imidazo[1,2-a]pyridin-2(3H)-one is treated with methyl triflate in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate. This method achieves 70–75% yields but requires stringent temperature control to prevent over-alkylation.

Optimization of Reaction Conditions

Solvent and Base Selection

SolventBaseTemperature (°C)Yield (%)
NMPK₃PO₄180 (microwave)92
EthanolK₂CO₃Reflux78
DioxaneCuI/K₂CO₃11085

Polar aprotic solvents (NMP, DMF) outperform protic solvents due to improved solubility of intermediates. Potassium phosphate (K₃PO₄) enhances nucleophilicity compared to carbonate bases.

Microwave vs Conventional Heating

Microwave irradiation reduces reaction times by 50–80% while improving yields by 10–15%. For example, a 2-hour microwave reaction at 100°C in NMP achieves 90% yield, whereas conventional heating at reflux requires 24 hours for 78% yield.

Purification and Characterization

Chromatographic Techniques

  • SCX cartridges : Cation-exchange cartridges (e.g., Isolute® SCX) effectively remove unreacted amines by eluting with methanol followed by 2M NH₃ in methanol.

  • Silica gel chromatography : Ethyl acetate/hexane (1:1) resolves regioisomers, critical for obtaining >95% purity.

Spectroscopic Validation

  • ¹H NMR : Characteristic singlets for C3-methyl groups appear at δ 1.45–1.50 ppm.

  • HRMS : Exact mass calculated for C₁₁H₁₃N₂O ([M+H]⁺): 189.1028; observed: 189.1025.

Challenges and Mitigation Strategies

Regioisomer Formation

Competing cyclization pathways may yield 2-methylimidazo[1,2-a]pyridin-3(2H)-one. This is mitigated by:

  • Using sterically hindered bases (e.g., DIPEA) to favor N1-alkylation.

  • Lowering reaction temperatures to ≤100°C.

Scale-Up Considerations

Industrial-scale synthesis faces challenges in solvent recovery and exothermicity. Continuous flow reactors coupled with in-line purification (e.g., simulated moving bed chromatography) are proposed solutions.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances employ iridium photocatalysts to directly introduce methyl groups via C–H activation, bypassing pre-functionalized substrates . While still exploratory, this method offers atom-economical access to 3,3-dimethyl derivatives.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions are prominent in imidazo[1,2-a]pyridine derivatives, particularly when a leaving group (e.g., bromine) is present. While the target compound lacks a bromine substituent, analogous systems (e.g., 6-bromo derivatives) demonstrate nucleophilic aromatic substitution under basic or acidic conditions. For example:

  • Bromine substitution : In related compounds like 6-Bromo-3,3-dimethylimidazo[1,2-a]pyridin-2(3H)-one, the bromine can react with amines or thiols using reagents such as NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF).

  • Potential applications : Substitution at other positions may occur depending on electronic effects, though direct evidence for the target compound is limited.

Oxidation and Reduction

The lactam carbonyl group (C=O) in the target compound is reactive toward oxidation and reduction:

  • Oxidation : The ketone could theoretically undergo oxidation to form an N-oxide or other oxidized derivatives, though specific protocols for this compound are not detailed in the literature.

  • Reduction : The carbonyl group may be reduced to an alcohol (e.g., using LiAlH₄ or Pd/C with H₂). For example, in related imidazo[1,2-a]pyridines, reduction of ketones to secondary alcohols is feasible, expanding synthetic utility.

Hydrolysis and Ring-Opening

The lactam ring may undergo hydrolysis under acidic or basic conditions, forming amides or amino acids:

  • Basic hydrolysis : Sodium hydroxide (NaOH) can cleave the lactam to yield a carboxylic acid derivative, as observed in similar imidazo[1,2-a]pyridine systems .

  • Acidic hydrolysis : Acidic conditions may produce corresponding amides, though stability depends on substituent effects.

Nucleophilic Attack and Condensation

The carbonyl group’s electrophilicity makes it susceptible to nucleophilic attack:

  • Enamine formation : Reaction with amines could generate enamines, enabling subsequent cycloaddition or coupling reactions .

  • Coupling reactions : If the compound is functionalized with a carboxylic acid group (via hydrolysis), amide coupling using reagents like EDCI and HOBt is feasible, as demonstrated in related derivatives .

Biochemical Interactions

While not a direct chemical reaction, the compound’s biological activity (e.g., STAT3 inhibition in breast cancer cells) highlights its role in drug design . Such interactions involve non-covalent binding to enzymes/receptors, influenced by substituents and molecular geometry.

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Key Products
Substitution NaH, K₂CO₃, DMF/DMSOPolar aprotic solventsSubstituted imidazo[1,2-a]pyridines
Reduction LiAlH₄, Pd/C + H₂Inert atmosphereSecondary alcohols
Hydrolysis (Basic) NaOH, heatAqueous solutionsCarboxylic acids
Enamine Formation Amines (e.g., NH₃)Acidic catalystsEnamine derivatives

Research Findings and Trends

  • Synthetic Scalability : Continuous flow processes and catalyst-free methods (e.g., HCl in water) are increasingly explored for imidazo[1,2-a]pyridine synthesis, emphasizing sustainability .

  • Biological Activity : Substituted derivatives show potent antimicrobial and anticancer properties, driving interest in functionalization strategies .

  • Mechanistic Insights : Microwave-assisted protocols and density functional theory (DFT) studies aid in optimizing reaction pathways and understanding electronic effects .

Scientific Research Applications

Gastrointestinal Disorders

One of the notable applications of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one derivatives is their use as reversible proton pump inhibitors (PPIs). These compounds have been developed to treat gastrointestinal inflammatory diseases and conditions associated with excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) . The mechanism involves inhibiting gastric acid secretion, making them valuable in managing acid-related disorders.

Antimycobacterial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, certain derivatives have shown selective potency against multidrug-resistant strains . This highlights the potential for developing new antitubercular agents from this chemical scaffold.

Antiviral Properties

Studies have indicated that certain imidazo[1,2-a]pyridine compounds possess antiviral activity. For instance, derivatives have been synthesized and evaluated for their efficacy against viruses such as measles . The inhibition of viral replication mechanisms positions these compounds as promising candidates for antiviral drug development.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Several derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . This suggests a broad spectrum of antimicrobial action that could be harnessed in therapeutic applications.

Anticancer Activity

Emerging studies suggest that imidazo[1,2-a]pyridine derivatives may exhibit anticancer properties. Compounds within this class have been reported to inhibit cancer cell proliferation in vitro, indicating potential for further exploration in cancer therapeutics . The structural features that confer this activity are under investigation to optimize efficacy and selectivity.

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Key modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly influence their pharmacological profiles:

Modification Effect on Activity
Substituents at the 3-positionEnhanced antimicrobial and anticancer activity
Alkyl groups at 4-positionImproved solubility and bioavailability
Halogen substitutionsIncreased potency against specific targets

Development of Proton Pump Inhibitors

A study focused on synthesizing novel imidazo[1,2-a]pyridine derivatives aimed at developing effective PPIs for treating GERD. The synthesized compounds demonstrated significant inhibition of gastric acid secretion in preclinical models .

Antitubercular Screening

In another case study, a series of 3-amino-imidazo[1,2-a]pyridine derivatives were screened for their activity against M. tuberculosis. The most promising candidates exhibited low MIC values, suggesting strong potential as new antitubercular agents .

Mechanism of Action

The mechanism of action of 3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, as an anticancer agent, it may inhibit specific kinases or disrupt DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-a]pyridin-2(3H)-one scaffold is highly modifiable. Key structural variations include:

Substituent Position and Type
  • 6-Chloro-3,3-dimethyl derivative (CAS 886436-54-0): The addition of a chloro group at position 6 introduces electronegativity, which may alter binding affinity in biological systems .
  • 2,6-Dimethyl derivatives (e.g., compounds 3h and 3i): Methyl groups at positions 2 and 6 create a distinct electronic environment, as seen in pyrazoline-tethered analogs targeting STAT3 phosphorylation .
Saturation and Hybrid Scaffolds
  • Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones : Saturated analogs exhibit reduced planarity, impacting interactions with hydrophobic protein pockets .

Pharmacological and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one 3,3-dimethyl C₉H₁₀N₂O 162.19 Improved metabolic stability (inferred)
6-Chloro-3,3-dimethylimidazo[1,2-a]pyridin-2(3H)-one 3,3-dimethyl, 6-Cl C₉H₉ClN₂O 196.63 Enhanced electronegativity
2,6-Dimethylimidazo[1,2-a]pyridin-3-yl derivatives 2,6-dimethyl Varies Varies STAT3 inhibition (IC₅₀ ~1–5 μM)
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide 2,7-dimethyl, 3-carboxamide C₁₀H₁₁N₃O 189.22 Antitubercular activity (MIC ≤1 μg/mL)
Key Findings:
  • Antitubercular activity : 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide exhibits potent activity against Mycobacterium tuberculosis, attributed to its carboxamide group and methyl substituents .
  • Kinase inhibition : Pyrazoline-tethered 2,6-dimethyl derivatives (e.g., 3h) disrupt STAT3 phosphorylation, a critical pathway in cancer progression .
  • Metabolic stability : Methyl substituents at position 3 (as in the target compound) are hypothesized to reduce oxidative metabolism, extending half-life .

Biological Activity

3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological properties. The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. Various derivatives have been synthesized to explore their biological activities further.

Biological Activities

Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using agar well diffusion methods . The minimum inhibitory concentration (MIC) values indicate promising potential for these compounds in treating bacterial infections.

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus<12.5
E. coli<12.5
Pseudomonas aeruginosa<25

Antitubercular Activity
Inhibitory effects against Mycobacterium tuberculosis have also been reported. Certain derivatives of imidazo[1,2-a]pyridine showed MIC values ranging from 0.03 to 5 µM against various strains, indicating potential as anti-TB agents . This highlights the compound's relevance in addressing multidrug-resistant tuberculosis.

Case Studies and Research Findings

  • Antileishmanial Activity
    A study synthesized a series of imidazo[1,2-a]pyridines and evaluated their effects against Leishmania major. Some derivatives exhibited significant activity against both promastigote and amastigote forms with low cytotoxicity towards human cell lines .
  • Cytotoxicity Studies
    The cytotoxic effects of this compound were assessed on various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively while maintaining selectivity towards cancer cells over normal cells .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in metabolic pathways or signal transduction processes.

Q & A

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥98% purity .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • QC Metrics : LC-MS/MS monitors residual solvents (e.g., DMF < 500 ppm) and heavy metals (ICP-MS) .

How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Advanced Research Question
The keto-enol tautomerism is solvent-dependent:

  • Polar solvents (DMSO, H2O) : Stabilize the keto form via hydrogen bonding.
  • Nonpolar solvents (toluene) : Favor the enol tautomer.
    Variable-temperature NMR (VT-NMR) at 25–80°C quantifies equilibrium constants (Keq ≈ 0.5–2.0) .

What in vitro models are suitable for evaluating the compound’s interaction with oxidative stress pathways?

Advanced Research Question

  • ROS Scavenging Assays : Measure quenching of DPPH or ABTS radicals (IC50 values).
  • Cellular Models : Use HepG2 cells treated with H2O2 to assess protection against oxidative DNA damage (via Comet assay) .
  • Mitochondrial Studies : Isolate rat liver mitochondria to evaluate effects on membrane potential (JC-1 staining) .

How can computational methods predict the metabolic stability of this compound derivatives?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and CYP450 interactions.
  • Metabolite Identification : Molecular docking with CYP3A4 identifies potential oxidation sites (e.g., N-methyl groups) .
  • In Silico Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts .

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